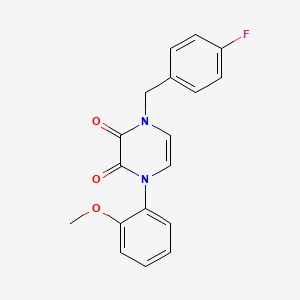

![molecular formula C21H16N2O4S B2917810 4-ethoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide CAS No. 313470-04-1](/img/structure/B2917810.png)

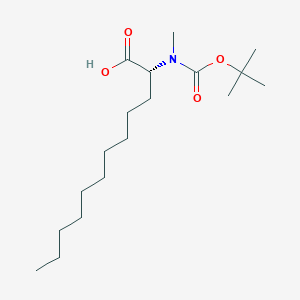

4-ethoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of coumarin, a class of benzopyrones . Coumarins have been found to exhibit a wide range of biological and pharmacological activities, including anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, and antiviral activities .

Synthesis Analysis

The compound was synthesized through the reaction of 7-hydroxy-4-methylcoumarin and ethylchloroacetate, followed by the addition of hydrazine hydrate .Molecular Structure Analysis

The molecular structure of this compound was characterized by spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .Chemical Reactions Analysis

The compound was synthesized through a series of reactions involving 7-hydroxy-4-methylcoumarin, ethylchloroacetate, and hydrazine hydrate .Physical And Chemical Properties Analysis

The compound has a melting point of over 360°C . Its 1H NMR (DMSO) spectrum shows peaks at δ ppm 2.19 (s, 3H, CH3 CO), 4.45 (d, 2H, methylene), 3.75 (m, 1H, methine), 7.34 (s, 1H, NH of acetamide), 7.52, 7.75 (m, 4H, ArH), 7.43, 7.89 and 8.57 (m, 4H, pyridine ring) .Applications De Recherche Scientifique

Antibacterial Effects:

- Researchers have synthesized compounds similar to 4-ethoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide and evaluated their antibacterial activity. For instance, Behrami and Dobroshi (2019) synthesized compounds including 4-hydroxy-chromen-2-one derivatives and found significant bacteriostatic and bactericidal activities against bacteria like Staphylococcus aureus and E. coli (Behrami & Dobroshi, 2019).

Antimicrobial Activities:

- A study by Parameshwarappa et al. (2009) focused on synthesizing thiazole substituted coumarins, starting from compounds such as ethyl 2-(4-methyl-2-oxo-2H-chromone-7-yloxy)acetate, and tested them for antibacterial and antifungal activities (Parameshwarappa et al., 2009).

Synthesis and Characterization:

- Mohamed et al. (2012) conducted a study on the synthesis, reactions, and antimicrobial activities of 8-Ethoxycoumarin derivatives, which are structurally related to the compound . This study highlights the significance of such compounds in synthesizing new chemicals with potential applications in medicine (Mohamed et al., 2012).

Cytotoxic Activity:

- Gomha and Khalil (2012) demonstrated the use of ultrasound irradiation in the rapid synthesis of thiazole derivatives bearing a coumarin nucleus, investigating their cytotoxic activities against human cells (Gomha & Khalil, 2012).

Ionic Liquid-Promoted Synthesis:

- Tiwari et al. (2018) reported an ionic liquid-promoted synthesis of novel chromone-pyrimidine coupled derivatives. This study emphasizes the role of environmentally friendly synthesis methods and also includes antimicrobial analysis and toxicity studies (Tiwari et al., 2018).

Anticancer Activity:

- The study by Vellaiswamy and Ramaswamy (2017) synthesized Co(II) complexes of derivatives structurally related to the compound of interest and evaluated their fluorescence properties and anticancer activity (Vellaiswamy & Ramaswamy, 2017).

Adenosine Receptor Ligands:

- Cagide et al. (2015) synthesized new 4-oxo-N-(substituted-thiazol-2-yl)-4H-chromene-2-carboxamides, aiming to create potential ligands for human adenosine receptors. This indicates the relevance of such compounds in neuropharmacology (Cagide et al., 2015).

Orientations Futures

Propriétés

IUPAC Name |

4-ethoxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O4S/c1-2-26-15-9-7-13(8-10-15)19(24)23-21-22-17(12-28-21)16-11-14-5-3-4-6-18(14)27-20(16)25/h3-12H,2H2,1H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZZDKSUOJPZEHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2917727.png)

![N-(5-chloro-2-methylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2917733.png)

![N-(4-acetylphenyl)-2-{[4-(1,3-benzodioxol-5-yl)-3-cyano-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2917740.png)

![tert-Butyl N-{[2-(methylamino)phenyl]methyl}carbamate](/img/structure/B2917741.png)

![3-amino-N-(2,4-dichlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2917745.png)

![N-[(2,2-Difluorospiro[2.4]heptan-1-yl)methyl]prop-2-enamide](/img/structure/B2917747.png)

![N-(2-chlorophenyl)-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine](/img/structure/B2917748.png)

![6-tert-butyl-3-[(2,4-dichlorophenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B2917750.png)